4(Z),7(Z)-Decadienoic acid-d5

Analytical Chemistry Metabolomics Mass Spectrometry

4(Z),7(Z)-Decadienoic acid-d5 (CAS 2714087-40-6) is a deuterium-labeled polyunsaturated fatty acid (PUFA) analog of the endogenous ω-3 fatty acid 4(Z),7(Z)-decadienoic acid (FA 10:2). It contains five deuterium atoms substituted at the 9, 9′, 10, 10, and 10 positions, resulting in a molecular formula of C10H11D5O2 and a molecular weight of 173.26 g/mol.

Molecular Formula C10H16O2
Molecular Weight 173.26 g/mol
Cat. No. B10766140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(Z),7(Z)-Decadienoic acid-d5
Molecular FormulaC10H16O2
Molecular Weight173.26 g/mol
Structural Identifiers
SMILESCCC=CCC=CCCC(=O)O
InChIInChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)/b4-3-,7-6-/i1D3,2D2
InChIKeyVIQVVSKJFRPIIP-XAKJDLIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4(Z),7(Z)-Decadienoic Acid-d5: Stable Isotope-Labeled Internal Standard for Precise Fatty Acid Quantification


4(Z),7(Z)-Decadienoic acid-d5 (CAS 2714087-40-6) is a deuterium-labeled polyunsaturated fatty acid (PUFA) analog of the endogenous ω-3 fatty acid 4(Z),7(Z)-decadienoic acid (FA 10:2). It contains five deuterium atoms substituted at the 9, 9′, 10, 10, and 10 positions, resulting in a molecular formula of C10H11D5O2 and a molecular weight of 173.26 g/mol . The compound is supplied as a stable, non-radioactive isotopic internal standard intended exclusively for use in quantitative analytical workflows employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Its primary utility lies in the accurate and precise quantification of the non-deuterated parent compound, 4(Z),7(Z)-decadienoic acid, within complex biological matrices, leveraging the near-identical physicochemical behavior of the isotope-labeled analog to correct for matrix effects, extraction losses, and ionization variability.

Why Unlabeled or Alternative Isotope Fatty Acid Standards Cannot Substitute for 4(Z),7(Z)-Decadienoic Acid-d5


Direct substitution of 4(Z),7(Z)-decadienoic acid-d5 with its unlabeled counterpart or a structurally dissimilar stable isotope-labeled (SIL) internal standard introduces significant quantitative inaccuracies in LC-MS and GC-MS bioanalysis. The unlabeled form, being identical to the endogenous analyte, cannot be distinguished from the target, rendering it useless for internal standard correction. Conversely, using a non-identical deuterated or 13C-labeled fatty acid (e.g., a common long-chain PUFA internal standard) fails to adequately compensate for differential matrix effects, extraction recoveries, and ionization efficiencies specific to this unique C10:2 ω-3 fatty acid . Studies comparing deuterated (2H) and non-deuterated (13C/15N) SIL internal standards for structurally distinct analytes have demonstrated that a well-matched isotope-labeled analog provides superior correction for matrix effects and improves overall analytical accuracy, underscoring the necessity of an analyte-specific, isotopically matched internal standard [1]. Furthermore, alternative deuterated FA 10:2 isomers or analogs with different labeling patterns (e.g., d1, d2, d3, d4) would exhibit different chromatographic retention times and mass spectrometric fragmentation patterns, preventing effective co-elution and mass overlap for accurate ratio calculations. Thus, precise quantification of 4(Z),7(Z)-decadienoic acid mandates the use of this specific, penta-deuterated analog.

Quantitative Differentiation Evidence for 4(Z),7(Z)-Decadienoic Acid-d5 vs. Unlabeled and Alternative Standards


Analytical Purity and Isotopic Enrichment Benchmark

The target compound, 4(Z),7(Z)-decadienoic acid-d5, is supplied with a guaranteed purity of ≥99% for deuterated forms (d1-), as certified by the manufacturer . In comparison, generic unlabeled fatty acid standards or alternative, non-analyte-matched SIL internal standards may lack such rigorous isotopic purity specifications, which is critical for minimizing quantitative bias introduced by unlabeled or partially labeled impurities.

Analytical Chemistry Metabolomics Mass Spectrometry

Structural Specificity via Penta-Deuteration Pattern

4(Z),7(Z)-Decadienoic acid-d5 incorporates five deuterium atoms at the terminal methyl group (positions 9, 9′, 10, 10, and 10) . This specific penta-deuterated labeling is critical for mass spectrometry, providing a +5 Da mass shift (M+5) from the unlabeled parent compound (C10H16O2, MW 168.24). This mass increment ensures baseline mass resolution in MS1 full-scan and selected reaction monitoring (SRM) modes, whereas alternative labeling strategies (e.g., fewer deuterium atoms, 13C labeling) may produce smaller mass shifts prone to isotopic overlap or insufficient resolution from endogenous background signals.

Isotope Chemistry Analytical Method Development Lipidomics

Analytical Performance: Class-Level Superiority of Deuterated SIL Standards

While direct head-to-head validation data for 4(Z),7(Z)-decadienoic acid-d5 is not publicly available, class-level inference from a comparative study on urinary biomarker analysis (2-methylhippuric acid and 4-methylhippuric acid) demonstrated that deuterated (2H) stable isotope-labeled internal standards (SIL-IS) outperformed non-deuterated (13C/15N) SIL-IS in mitigating matrix effects in LC-ESI-MS/MS assays. The study reported superior correction of ion suppression/enhancement effects when using the deuterated analog, directly translating to improved accuracy and precision for the target analytes [1].

Bioanalysis LC-MS/MS Internal Standard Method

Provenance: Defined Impurity in DHA-d5 Synthesis

A unique aspect of 4(Z),7(Z)-decadienoic acid-d5 is its documented origin as an impurity generated during the synthesis of docosahexaenoic acid-d5 (DHA-d5) [1]. This provenance is not shared by other commercial PUFA standards or alternative internal standards. For researchers working with DHA-d5 or studying DHA-related lipid metabolism, this specific compound serves a dual purpose: as an internal standard for the target FA 10:2 and as a characterized reference material for impurity identification and quantification in DHA-d5 preparations.

Synthetic Chemistry Impurity Profiling Reference Standards

Key Scientific Applications Where 4(Z),7(Z)-Decadienoic Acid-d5 Provides Critical Analytical Value


Accurate Quantification of 4(Z),7(Z)-Decadienoic Acid in Plasma for Fatty Acid Oxidation Disorder Studies

This deuterated internal standard is essential for the precise LC-MS/MS or GC-MS quantification of 4(Z),7(Z)-decadienoic acid, a biomarker elevated in the plasma of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [1]. Utilizing 4(Z),7(Z)-decadienoic acid-d5 as an internal standard corrects for matrix effects and extraction variability, enabling robust, reproducible measurements of this diagnostic fatty acid in clinical and translational research settings.

Method Development and Validation for Targeted Fatty Acid Metabolomics

In developing and validating quantitative methods for the analysis of specific ω-3 and ω-6 PUFAs in complex biological samples (e.g., tissues, cell cultures), this compound serves as a critical method optimization tool. Its use allows analysts to establish calibration curves, assess extraction recovery, and determine limits of detection and quantification (LOD/LOQ) with high confidence, as the deuterated analog mimics the behavior of the target analyte throughout the entire analytical workflow .

Quality Control and Impurity Analysis of Deuterated DHA Standards

Given that 4(Z),7(Z)-decadienoic acid-d5 is a known impurity from the synthesis of docosahexaenoic acid-d5 (DHA-d5), it is an indispensable reference standard for QC laboratories and researchers verifying the purity of DHA-d5 lots [2]. It can be used to identify and quantify this specific impurity in DHA-d5 stock solutions and formulations, ensuring the integrity of DHA-d5 used in metabolic flux experiments and lipid biomarker studies.

Mechanistic Studies of Lipid Metabolism in Marine Organisms

For researchers investigating the biosynthesis and metabolic fate of unusual fatty acids in marine diatoms, algae, or reptiles (e.g., the tuatara, where 4(Z),7(Z)-decadienoic acid is a natural gland secretion component), this internal standard enables precise tracking and quantification of the compound in labeling studies and in vitro assays [3]. Its use ensures accurate measurement of small quantities of this metabolite, which is often present in trace amounts in biological systems.

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